molecular formula C7H11N3S B2561704 methyl N-cyanopyrrolidine-1-carbimidothioate CAS No. 65159-18-4

methyl N-cyanopyrrolidine-1-carbimidothioate

Cat. No.: B2561704
CAS No.: 65159-18-4
M. Wt: 169.25
InChI Key: FZDKIENKOSTPOW-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-cyanopyrrolidine-1-carbimidothioate: is a chemical compound with the molecular formula C₇H₁₁N₃S and a molecular weight of 169.25 g/mol It is known for its unique structure, which includes a pyrrolidine ring, a cyanide group, and a carbimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-cyanopyrrolidine-1-carbimidothioate can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Methyl N-cyanopyrrolidine-1-carbimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl N-cyanopyrrolidine-1-carbimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl N-cyanopyrrolidine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

  • Methyl N-cyanopyrrolidine-1-carbimidothioate
  • This compound analogs
  • Pyrrolidine derivatives

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

methyl N-cyanopyrrolidine-1-carboximidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-11-7(9-6-8)10-4-2-3-5-10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDKIENKOSTPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.